6-(Cyclohexyloxy)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(Cyclohexyloxy)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexyloxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with cyclohexanol under basic conditions to form the cyclohexyloxy derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino groups at the 2 and 4 positions of the triazine ring. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to dihydrotriazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
6-(Cyclohexyloxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyloxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
6-(Cyclohexyloxy)-1,3,5-triazine-2,4,6-triamine: Similar structure but with an additional amino group.
6-(Phenoxy)-1,3,5-triazine-2,4-diamine: Similar structure with a phenoxy group instead of a cyclohexyloxy group.
6-(Methoxy)-1,3,5-triazine-2,4-diamine: Similar structure with a methoxy group.
Uniqueness: 6-(Cyclohexyloxy)-1,3,5-triazine-2,4-diamine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or in the development of materials with unique physical properties.
Properties
CAS No. |
63979-36-2 |
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Molecular Formula |
C9H15N5O |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-cyclohexyloxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H15N5O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H4,10,11,12,13,14) |
InChI Key |
XDONWVQLBDAVEB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC2=NC(=NC(=N2)N)N |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC(=N2)N)N |
63979-36-2 | |
Origin of Product |
United States |
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